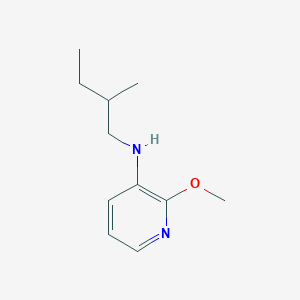
2-methoxy-N-(2-methylbutyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(2-methylbutyl)pyridin-3-amine is a chemical compound with the molecular formula C11H18N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine typically involves the reaction of 2-methoxypyridine with an appropriate amine under controlled conditions. One common method involves the use of Grignard reagents to introduce the desired substituents onto the pyridine ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-methylbutyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines with different substituents .
Scientific Research Applications
2-methoxy-N-(2-methylbutyl)pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-methoxypyridine: A simpler analog with similar chemical properties.
3-(2-methoxypyridin-3-yl)amino-3-methylbutan-1-ol: Another pyridine derivative with different substituents.
2-methoxy-N-(1-methylcyclohexyl)pyridin-3-amine: A compound with a cyclohexyl group instead of a methylbutyl group.
Uniqueness
2-methoxy-N-(2-methylbutyl)pyridin-3-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-methoxy-N-(2-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2O/c1-4-9(2)8-13-10-6-5-7-12-11(10)14-3/h5-7,9,13H,4,8H2,1-3H3 |
InChI Key |
MHJLQBBXYRUVRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















